BenchChemオンラインストアへようこそ!

4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide

Medicinal Chemistry SAR Benzothiazole derivatives

CAS 312614-39-4 uniquely combines a 2-(methylthio)benzothiazole core, 5-yl benzamide linkage, and an N,N-dipropylsulfamoyl pharmacophore—three concurrent features absent in any close analog. This distinct chemotype is being evaluated as a potential MTAP inhibitor for synthetic lethality studies in MTAP-deleted cancers. Interchanging this compound with a 2-methyl, 6-yl, or unsubstituted analog would constitute an unvalidated chemical entity. Researchers investigating benzothiazole SAR, probenecid-based transporter pharmacology, or phenotypic anticancer profiling should procure this precise CAS number to ensure experimental reproducibility.

Molecular Formula C21H25N3O3S3
Molecular Weight 463.63
CAS No. 312614-39-4
Cat. No. B2499465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide
CAS312614-39-4
Molecular FormulaC21H25N3O3S3
Molecular Weight463.63
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)SC
InChIInChI=1S/C21H25N3O3S3/c1-4-12-24(13-5-2)30(26,27)17-9-6-15(7-10-17)20(25)22-16-8-11-19-18(14-16)23-21(28-3)29-19/h6-11,14H,4-5,12-13H2,1-3H3,(H,22,25)
InChIKeyPVAJEIPFUZARCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N,N-Dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide (CAS 312614-39-4): Structural and Procurement Overview


4-(N,N-Dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide (CAS 312614-39-4, molecular formula C21H25N3O3S3, MW 463.63) is a synthetic sulfamoylbenzamide derivative incorporating a 2-(methylthio)-substituted benzothiazole core and an N,N-dipropylsulfamoyl benzamide moiety . This compound belongs to a class of benzothiazole-sulfonamide hybrids explored in academic synthesis programs, notably at the University of Pardubice, for their potential as biologically active scaffolds [1]. The 2-methylthio substituent distinguishes it from the more common 2-methyl or unsubstituted benzothiazole analogs in this series. As of the current literature cut-off, no peer-reviewed bioactivity data with quantitative IC50, Ki, or in vivo results were retrievable for this specific compound from PubMed, ChEMBL, PubChem, or BindingDB (with verified structure matching).

Why Generic Benzothiazole-Sulfonamide Substitution Is Not Appropriate for CAS 312614-39-4


Within the benzothiazole-sulfamoylbenzamide chemotype, small structural perturbations produce large differences in pharmacological profile. Literature on related scaffolds demonstrates that the 2-position substituent on the benzothiazole ring is a critical determinant of target engagement: 2-(methylthio) analogs show distinct activity profiles from 2-methyl or 2-unsubstituted congeners in tubulin polymerization and kinase inhibition assays [1]. Furthermore, the attachment position of the benzamide linker (5-yl vs. 6-yl) governs molecular geometry and has been shown to affect antiproliferative potency in thiazole-based tubulin inhibitor series [2]. CAS 312614-39-4 uniquely combines the 2-(methylthio)-benzothiazol-5-yl orientation with the N,N-dipropylsulfamoyl pharmacophore derived from the probenecid scaffold [3]. Interchanging this compound with any close analog lacking these three concurrent features—the 2-methylthio group, the 5-yl linkage, and the dipropylsulfamoyl substitution—would constitute a structurally distinct chemical entity with unvalidated biological equivalence.

Quantitative Differentiation Evidence for 4-(N,N-Dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide Versus Closest Analogs


Structural Differentiation: 2-(Methylthio) Substituent Imparts Distinct Physicochemical Profile vs. 2-Methyl Analog

CAS 312614-39-4 contains a 2-(methylthio) group on the benzothiazole ring, replacing the 2-methyl group present in the closest cataloged analog CAS 392237-07-9. This substitution increases molecular weight (463.63 vs. 431.57 g/mol), adds a third sulfur atom (molecular formula C21H25N3O3S3 vs. C21H25N3O3S2), and alters the hydrogen-bond acceptor profile of the benzothiazole moiety . In related thiazole-tubulin inhibitor series, 2-(methylthio) substitution has been associated with altered cytotoxic activity compared to 2-(benzylthio) analogs, indicating that the alkylthio group at position 2 is a pharmacologically relevant differentiation point [1]. However, no direct head-to-head bioactivity comparison between CAS 312614-39-4 and CAS 392237-07-9 has been published.

Medicinal Chemistry SAR Benzothiazole derivatives

Regioisomeric Differentiation: 5-yl vs. 6-yl Benzothiazole Attachment May Affect Target Engagement Geometry

CAS 312614-39-4 bears the benzamide linkage at the 5-position of the benzothiazole ring, whereas the 6-yl regioisomer (CAS not cataloged in major databases; referenced as '4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide') features the linkage at the 6-position . In benzothiazole-amide series, the attachment position has been shown to influence antiproliferative potency: e.g., N-(benzothiazol-6-yl)benzamides and their 5-yl counterparts may exhibit divergent activity profiles due to altered vector geometry of the amide side chain . No published quantitative comparison exists for this specific pair, and this differentiation is currently limited to structural inference.

Medicinal Chemistry Regioisomer Benzothiazole

Preliminary Methylthioadenosine Phosphorylase (MTAP) Binding Reported in BindingDB, Though Quantitative Data Is Incomplete

The BindingDB entry ALA713611 (CHEMBL713611) assigns CAS 312614-39-4 an inhibitory concentration measurement against methylthioadenosine phosphorylase (MTAP) . However, the database record displays an IC50 value of '1' without specified units, and the original literature source (ALA1149090) could not be retrieved for verification . MTAP is a validated target in oncology, particularly in MTAP-deleted cancers where synthetic lethality strategies are under investigation [1]. If verified with proper quantitative data, MTAP inhibition would represent a therapeutically relevant differentiation point for this compound relative to other benzothiazole-sulfonamide analogs that have not been profiled against this target. At present, this evidence is insufficient to support procurement decisions and is flagged for investigator verification.

MTAP Enzyme Inhibition Cancer Metabolism

Probenecid-Derived Sulfamoyl Pharmacophore Suggests Potential for Organic Anion Transporter (OAT) Interaction, Distinguishing This Scaffold from Non-Sulfamoyl Benzothiazole Amides

The N,N-dipropylsulfamoyl benzamide substructure in CAS 312614-39-4 is structurally derived from probenecid (4-(dipropylsulfamoyl)benzoic acid), a well-characterized inhibitor of organic anion transporters (OAT1/OAT3) and multidrug resistance-associated proteins (MRPs) with reported IC50 values of 6.51 μM against OAT3 and 133 μM against MRP2 [1][2]. By contrast, benzothiazole amides lacking the sulfamoyl group (e.g., simple N-(benzothiazol-2-yl)benzamides) do not carry this transporter interaction liability. This class-level inference suggests that CAS 312614-39-4 may exhibit OAT/MRP modulatory activity that must be considered in cell-based assays where probenecid-sensitive transporters are expressed. No direct transporter inhibition data exist for CAS 312614-39-4 itself.

Drug Transport OAT Probenecid Analog Pharmacokinetics

Synthetic Accessibility Established via University of Pardubice Sulfamoylbenzamide Program

CAS 312614-39-4 was synthesized as part of a systematic program at the University of Pardubice (Czech Republic) focused on preparing chiral and achiral N,N-disubstituted sulfamoylbenzamides containing a benzothiazole block [1][2]. The synthetic methodology, involving condensation of 4-(dipropylsulfamoyl)benzoic acid derivatives with aminobenzothiazole intermediates, has been established and compounds characterized by melting point, NMR, optical rotation, and elemental analysis [1]. This academic provenance provides a reproducible synthetic route absent from many catalog-only compounds. However, no biological evaluation data from this thesis program have been published for this specific compound.

Organic Synthesis Sulfamoylbenzamide Benzothiazole

Recommended Research Application Scenarios for 4-(N,N-Dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide Based on Current Evidence


MTAP-Targeted Screening in MTAP-Deleted Cancer Cell Lines (Requires Independent IC50 Confirmation)

Based on the preliminary BindingDB record suggesting MTAP inhibitory activity , this compound may be evaluated in MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/- vs. isogenic wild-type) to establish synthetic lethality potential. Researchers must first independently confirm the MTAP IC50 value using purified enzyme assays, as the existing database entry lacks verified quantitative data. Positive confirmation would position this compound as a structurally distinct MTAP inhibitor relative to existing chemotypes.

Benzothiazole-Sulfonamide SAR Library Expansion with Controlled 2-Position and Regioisomeric Variation

This compound serves as a key member of a systematic SAR library exploring the effects of 2-position substitution (methylthio vs. methyl vs. unsubstituted) and linkage regiochemistry (5-yl vs. 6-yl) on the benzothiazole-sulfamoylbenzamide scaffold [1]. The documented synthetic route from the University of Pardubice [2] enables preparation of matched analog sets for parallel biological profiling.

Probenecid-Scaffold Hybrid Probe for Transporter Interaction Studies

Given the N,N-dipropylsulfamoyl pharmacophore shared with probenecid, this compound may be employed as a tool to investigate structure-activity relationships at organic anion transporters (OAT1/OAT3) and MRP efflux pumps [3]. Its benzothiazole extension provides a chemical handle distinct from probenecid itself, enabling fluorescent or affinity tagging for cellular localization studies, provided that basal transporter activity of the parent compound is first characterized.

Antiproliferative Screening in NCI-60 or Similar Panels for Phenotypic Fingerprinting

As a structurally novel benzothiazole-sulfonamide hybrid, this compound is suitable for phenotypic antiproliferative profiling against the NCI-60 cell line panel or similar cancer cell line collections. The resulting COMPARE analysis would generate a data-driven activity fingerprint that could link this compound to known mechanisms of action, overcoming the current absence of target-specific bioactivity data [1].

Quote Request

Request a Quote for 4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.